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Compound of Interest

Compound Name: Dimethylphenylsilanol

Cat. No.: B1584577

This guide provides an in-depth analysis of the spectral data of Dimethylphenylsilanol, a key
organosilicon compound with applications in organic synthesis and materials science. This
document is intended for researchers, scientists, and professionals in drug development and
related fields who utilize spectroscopic techniques for molecular characterization. We will delve
into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass
Spectrometry (MS) as they apply to this specific molecule, offering not just data, but a field-
proven interpretation of the spectral features.

Introduction to Dimethylphenylsilanol and its
Spectroscopic Fingerprint

Dimethylphenylsilanol [(CeHs)Si(OH)(CHs)2] is a versatile organosilanol that serves as a
valuable building block in various chemical transformations, including as a coupling partner in
cross-coupling reactions.[1] Its unique structure, featuring a phenyl ring, two methyl groups,
and a hydroxyl group attached to a central silicon atom, gives rise to a distinct spectroscopic
signature. Understanding this signature is paramount for reaction monitoring, quality control,
and mechanistic studies. This guide will dissect the *H NMR, 3C NMR, IR, and MS spectra of
Dimethylphenylsilanol, providing a comprehensive understanding of its molecular
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic compounds by
probing the magnetic properties of atomic nuclei. For Dimethylphenylsilanol, *H and 3C NMR
provide detailed information about the chemical environment of the hydrogen and carbon
atoms, respectively.

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

o Dissolve approximately 5-10 mg of Dimethylphenylsilanol in 0.5-0.7 mL of a deuterated
solvent (e.g., CDCIs, deuterated chloroform).

e Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing
the chemical shifts to O ppm.

o Transfer the solution to a 5 mm NMR tube.
Data Acquisition:

e 1H NMR: Acquire the spectrum on a 300 or 400 MHz spectrometer. Key parameters include
a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2
seconds, and a spectral width that encompasses all expected proton resonances.[2]

e 13C NMR: Acquire the spectrum on a 75 or 100 MHz spectrometer. Due to the lower natural
abundance of 13C, a greater number of scans and a longer relaxation delay are typically
required. Proton decoupling is employed to simplify the spectrum to single lines for each
unigue carbon atom.[2]

'H NMR Spectral Data and Interpretation

The *H NMR spectrum of Dimethylphenylsilanol is expected to show three main signals
corresponding to the hydroxyl proton, the phenyl protons, and the methyl protons.
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Chemical Shift (3,

Multiplicity Integration Assignment
ppm)
) ortho-Protons of
~7.5-7.6 Multiplet 2H )
Phenyl Ring
meta- and para-
~7.3-7.4 Multiplet 3H Protons of Phenyl
Ring
~1.5-2.5 Singlet (broad) 1H Si-OH
~0.3 Singlet 6H Si-(CHs)2

Interpretation:

e Phenyl Protons (7.3-7.6 ppm): The protons on the phenyl ring typically appear as a complex
multiplet in the aromatic region of the spectrum. The electron-withdrawing nature of the silyl
group deshields these protons, causing them to resonate at a relatively downfield position.[3]
The protons closer to the silicon atom (ortho protons) are generally the most deshielded.

o Hydroxyl Proton (1.5-2.5 ppm): The chemical shift of the hydroxyl proton is highly variable
and depends on factors such as solvent, concentration, and temperature due to hydrogen
bonding. It often appears as a broad singlet.

¢ Methyl Protons (0.3 ppm): The six protons of the two methyl groups are chemically
equivalent and thus appear as a single, sharp singlet. The electropositive nature of the
silicon atom shields these protons, causing them to resonate at a significantly upfield
position compared to methyl groups attached to carbon.[3]

13C NMR Spectral Data and Interpretation

The proton-decoupled 13C NMR spectrum of Dimethylphenylsilanol will display four distinct
signals.
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Chemical Shift (8, ppm) Assignment
~138 ipso-Carbon of Phenyl Ring (C-Si)
~134 ortho-Carbons of Phenyl Ring
~129 para-Carbon of Phenyl Ring
~128 meta-Carbons of Phenyl Ring
~-2 Si-(CH3)2

Interpretation:

e Phenyl Carbons (128-138 ppm): The carbons of the phenyl ring resonate in the aromatic
region. The ipso-carbon (the carbon directly attached to the silicon) is typically found at the
most downfield position in this group. The chemical shifts of the ortho, meta, and para
carbons are influenced by the electronic effects of the silyl group.[1][4]

e Methyl Carbons (-2 ppm): The carbons of the two equivalent methyl groups appear at a
highly shielded (upfield) position, often below O ppm, due to the strong shielding effect of the
silicon atom.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

Sample Preparation:

o Solid Sample (KBr Pellet): Mix a small amount of Dimethylphenylsilanol with dry potassium
bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent
pellet.

 Liquid/Solution Sample: Dissolve the compound in a suitable solvent (e.g., CCls) and place
the solution in a salt (NaCl or KBr) cell.[5]
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Data Acquisition:

¢ Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range

of 4000-400 cm~1. A background spectrum of the pure solvent or KBr pellet should be

recorded and subtracted from the sample spectrum.

IR Spectral Data and Interpretation

The IR spectrum of Dimethylphenylsilanol is characterized by several key absorption bands.

Wavenumber (cm~?)

Vibrational Mode

Intensity

O-H stretch (hydrogen-

~3600-3200 bonded) Strong, Broad
~3070-3050 C-H stretch (aromatic) Medium
~2960-2900 C-H stretch (aliphatic, methyl) Medium
~1600, 1485 C=C stretch (aromatic ring) Medium
~1430 Si-CeHs stretch Medium
~1260 Si-CHs symmetric deformation Strong

~1120 Si-O stretch Strong

~830 Si-C stretch Strong

730, 700 C-H out-of-plane bend Strong

(monosubstituted benzene)

Interpretation:

e O-H Stretch (~3600-3200 cm~1): The most prominent feature in the IR spectrum of a silanol

is the strong, broad absorption band due to the stretching vibration of the hydroxyl group

involved in hydrogen bonding.[5]

e C-H Stretches (~3070-2900 cm~1): The absorptions above 3000 cm~! are characteristic of
the C-H stretching vibrations of the aromatic phenyl ring, while those just below 3000 cm—1

are due to the C-H stretches of the methyl groups.[6]
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e Aromatic C=C Stretches (~1600, 1485 cm~1): These bands are characteristic of the carbon-
carbon double bond stretching within the phenyl ring.[7]

e Si-C and Si-O Stretches (~1430, ~1260, ~1120, ~830 cm~1): The region between 1450 cm~1
and 800 cm~1 contains several strong absorptions corresponding to the vibrations of the
silicon-carbon and silicon-oxygen bonds, which are characteristic of organosilicon
compounds.[8] The strong band around 1260 cm~1 is a hallmark of the Si-CHs group.

e C-H Bending (~730, 700 cm~1): The strong absorptions in this region are due to the out-of-
plane bending of the C-H bonds on the monosubstituted phenyl ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound, which aids in its identification and structural elucidation.

Experimental Protocol for Mass Spectrometry

Sample Introduction:

e The sample can be introduced directly into the ion source or via a gas chromatograph (GC-
MS) for separation from impurities.

lonization:

o Electron lonization (El): The sample is bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.[9]

Data Acquisition:

e The mass-to-charge ratio (m/z) of the resulting ions is measured by a mass analyzer (e.g.,
quadrupole, time-of-flight).

Mass Spectral Data and Interpretation

The mass spectrum of Dimethylphenylsilanol will show a molecular ion peak and several
characteristic fragment ions.
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m/z Proposed Fragment lon Interpretation

152 [CsH120SI]* Molecular lon (M*")

137 [(CeH5)SI(OH)(CH2)1* Loss of a methyl radical (*CH3s)
77 [CeHs]* Phenyl cation

Loss of a phenyl radical

75 [Si(OH)(CHs)2]* Cott)

Interpretation:

The fragmentation of organosilicon compounds in mass spectrometry often involves cleavages
of bonds to the silicon atom.[10] For Dimethylphenylsilanol, the molecular ion (M*') is
expected at m/z 152. A common fragmentation pathway is the loss of a methyl radical (*CHs) to
form a stable silicon-containing cation at m/z 137.[9] Another significant fragmentation is the
cleavage of the Si-phenyl bond, leading to the formation of a phenyl cation at m/z 77 or the
dimethylsilanol cation at m/z 75.

Fragmentation Pathway Diagram

[ [(CeHs)Si(OH)(CH2)]* j

- *CHs m/z = 137
[Cr?ll/‘ilz:OlSSI]Z+ w - *Sj(OH)(CH3)2 { [CeHs]* )
(Molecular lon) - «CéHs miz =77

[Si(OH)(CHs)a]* )
m/z =75

Click to download full resolution via product page

Caption: Proposed mass spectral fragmentation pathway of Dimethylphenylsilanol.
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Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous
characterization of Dimethylphenylsilanol. The *H and 3C NMR spectra confirm the
connectivity of the phenyl, methyl, and hydroxyl groups to the silicon center. The IR spectrum
provides clear evidence for the presence of the hydroxyl and various Si-C and C-H bonds.
Finally, the mass spectrum establishes the molecular weight and reveals characteristic
fragmentation patterns. This detailed spectral analysis serves as a crucial reference for any
researcher working with this important organosilicon compound, ensuring its correct
identification and purity assessment in complex chemical environments.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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